7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenethyl group attached to the oxazolo[2,3-f]purine core. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of action
Many compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and the conditions in which they are used.
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolo[2,3-f]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo[2,3-f]purine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using a fluorinated aromatic compound.
Methylation: The methyl group is added via a methylation reaction, often using methyl iodide or a similar reagent.
Phenethyl Group Addition: The phenethyl group is introduced through a coupling reaction, typically using a phenethyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Coupling Reactions: The phenethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Comparison with Similar Compounds
7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer and antimicrobial properties.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds also have a similar core structure and are known for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-25-19-18(20(28)26(22(25)29)12-11-14-5-3-2-4-6-14)27-13-17(30-21(27)24-19)15-7-9-16(23)10-8-15/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHWOCJERSCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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